

An In-depth Technical Guide to CFI-400936 and its Primary Target

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Compound of Interest		
Compound Name:	CFI-400936	
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A Note on Nomenclature: Initial inquiries for "CFI-400936" have revealed that this designation corresponds to a potent inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). However, the vast majority of publicly available research and clinical trial data is associated with a closely related compound, CFI-400945, a selective inhibitor of Polo-like Kinase 4 (PLK4). Given the extensive documentation and clinical relevance of CFI-400945, this guide will primarily focus on this molecule, while also providing a concise overview of CFI-400936 and its distinct target. It is highly probable that interest in "CFI-400936" stems from a typographical error and the intended subject is the PLK4 inhibitor.

Executive Summary

This technical guide provides a comprehensive overview of CFI-400945, a first-in-class, orally bioavailable small molecule inhibitor of Polo-like Kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, a critical process in cell division. Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy. This document details the mechanism of action of CFI-400945, its preclinical and clinical data, and the methodologies of key experiments. Included are structured data tables for quantitative analysis and Graphviz diagrams to visualize the PLK4 signaling pathway and a representative experimental workflow. A brief section also clarifies the identity of **CFI-400936** as a TTK inhibitor.

CFI-400945: A Potent and Selective PLK4 Inhibitor

CFI-400945 is an investigational anti-cancer agent that has undergone extensive preclinical and clinical evaluation. It is a highly potent and selective ATP-competitive inhibitor of PLK4.



Primary Target and Mechanism of Action

The primary molecular target of CFI-400945 is Polo-like Kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that plays a pivotal role in the biogenesis of centrioles, which are essential for the formation of centrosomes and, consequently, the mitotic spindle.[2][3][4] By inhibiting PLK4, CFI-400945 disrupts the normal process of centriole duplication, leading to mitotic errors, aneuploidy, and ultimately, cell death in cancer cells.[1][5]

The mechanism of action of CFI-400945 is dose-dependent. At high concentrations, it leads to a failure of centriole duplication.[5] Conversely, at lower concentrations, it can induce centriole amplification, which also results in mitotic catastrophe and cell death.[5] This dual effect underscores the tight regulation of PLK4 activity required for normal cell division.

Quantitative Data

The following tables summarize the key quantitative data for CFI-400945 from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of CFI-400945



Parameter	Value	Notes
Primary Target	PLK4	Polo-like Kinase 4
IC50 (PLK4)	2.8 nM	In vitro kinase assay.[6]
Ki (PLK4)	0.26 nM	ATP-competitive inhibitor.[6]
Off-Target Kinase Inhibition (IC50)		
PLK1, PLK2, PLK3	>50 μM	Demonstrates high selectivity over other PLK family members.[6]
Aurora Kinase B (AURKB)	98 nM	One of the more significant off- targets.[1][7]
TrkA, TrkB	< 100 nM	[8]
Tie2/TEK	< 100 nM	[8]
Abl (T315I), Bmx, FGFR1/2, Ros	< 100 nM	[8]

Table 2: Cellular Activity of CFI-400945 in Breast Cancer Cell Lines

Cell Line	Subtype	GI50 (nM)
MDA-MB-468	Triple-Negative	14
SKBr-3	HER2+	20
MDA-MB-231	Triple-Negative	22
BT-20	Triple-Negative	25
Cal-51	Triple-Negative	34
HCC1954	HER2+	46
MCF-7	ER+	165

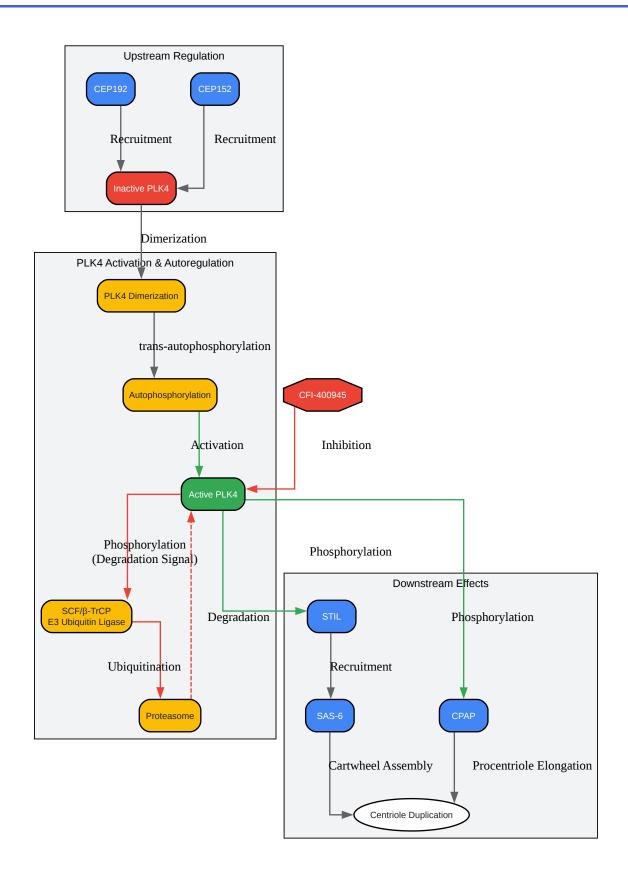


GI50: 50% growth inhibition concentration. Data from Mason et al., Cancer Cell, 2014.

PLK4 Signaling Pathway

PLK4 is a critical node in the cell cycle, primarily regulating centriole duplication. Its activity is tightly controlled through a complex network of interactions. The following diagram illustrates a simplified representation of the PLK4 signaling pathway.





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Caption: Simplified PLK4 signaling pathway in centriole duplication.



Experimental Protocols

This section outlines the methodologies for key experiments used to characterize CFI-400945.

In Vitro PLK4 Kinase Assay

Objective: To determine the direct inhibitory activity of CFI-400945 on PLK4 kinase.

Methodology: A radiometric kinase assay is a common method.

- Reaction Mixture Preparation: A reaction buffer containing recombinant human PLK4 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), and [y-33P]ATP is prepared.
- Compound Incubation: CFI-400945 is serially diluted and added to the reaction mixture. A
 control with no inhibitor (vehicle, typically DMSO) is included.
- Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
- Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
- Quantification: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated ³³P is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (Sulforhodamine B - SRB)

Objective: To assess the effect of CFI-400945 on the proliferation of cancer cell lines.

Methodology:

• Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[9][10][11]



- Compound Treatment: Cells are treated with a range of concentrations of CFI-400945 for a specified period (e.g., 72-96 hours).[12]
- Cell Fixation: The culture medium is removed, and cells are fixed with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[10][11]
- Washing: The plates are washed multiple times with water to remove TCA and air-dried.[10]
- Staining: 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.[9][10]
- Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove unbound SRB dye and then air-dried.[9][11]
- Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[9][10]
- Absorbance Reading: The optical density is measured at 510 nm using a microplate reader.
 [10]
- Data Analysis: The GI50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CFI-400945 in a living organism.

Methodology:

- Cell Implantation: A specific number of human cancer cells (e.g., 2 x 10⁶ MDA-MB-231 cells) are subcutaneously injected into the flank or mammary fat pad of immunocompromised mice (e.g., NOD/SCID or nude mice).[13][14]
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[13]
- Treatment Administration: Mice are randomized into control (vehicle) and treatment groups.
 CFI-400945 is administered orally at specified doses and schedules (e.g., daily or intermittently).[15]

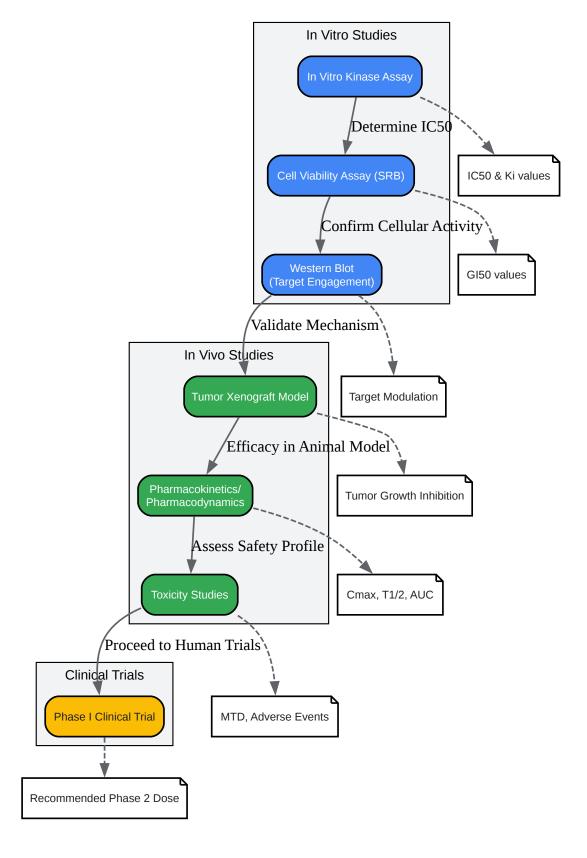


- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Monitoring: Animal body weight and general health are monitored throughout the study.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
- Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of CFI-400945.





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Caption: A representative preclinical to clinical workflow for CFI-400945.



Clinical Development of CFI-400945

CFI-400945 has progressed to Phase I clinical trials in patients with advanced solid tumors and hematological malignancies.[16][17][18] These trials aimed to establish the safety, tolerability, pharmacokinetics, and the recommended Phase 2 dose (RP2D).[16][17] The most common dose-limiting toxicity observed was neutropenia.[16] While response rates as a monotherapy were modest in unselected patient populations, evidence of anti-tumor activity was observed. [16][17] Ongoing and future studies are likely to focus on combination therapies and patient populations with specific biomarkers.

CFI-400936: A TTK Inhibitor

For clarity, **CFI-400936** is a distinct molecule that targets Threonine Tyrosine Kinase (TTK), also known as Mps1.[19][20][21][22][23] TTK is a key component of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis.

Table 3: CFI-400936 Profile

Parameter	Value	Reference
Primary Target	TTK (Mps1)	[19]
IC50 (TTK)	3.6 nM	[19]

Inhibitors of TTK, like **CFI-400936**, represent another therapeutic strategy targeting mitotic processes in cancer cells.

Conclusion

CFI-400945 is a potent and selective inhibitor of PLK4, a critical regulator of centriole duplication and cell cycle progression. Its mechanism of action, involving the disruption of mitosis, has demonstrated anti-tumor activity in a range of preclinical models and has been evaluated in early-phase clinical trials. Further research is needed to identify patient populations most likely to benefit from PLK4 inhibition and to explore effective combination strategies. It is important to distinguish CFI-400945 from **CFI-400936**, a TTK inhibitor with a different molecular target and mechanism of action. This guide provides a foundational understanding of CFI-400945 for researchers and drug development professionals.



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